molecular formula C11H11N3O2 B2772781 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid CAS No. 1538737-34-6

5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid

Cat. No. B2772781
CAS RN: 1538737-34-6
M. Wt: 217.228
InChI Key: FOPYQPOZAUDDMF-UHFFFAOYSA-N
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Description

5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, one of the biologically important pyrazole-4-carboxylic acid derivatives, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .

Scientific Research Applications

Chemical Sensing Applications

A study introduced a new probe, 5-methyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid (1-pyridin-2-yl-ethylidene)-hydrazide (Hmppc), with potential for chemical sensing of Al3+. The probe exhibited a dramatic switch-on response to Al3+ due to chelation-induced enhanced fluorescence (CHEF), demonstrating high sensitivity and selectivity with a detection limit of 1.2 nM. This sensitivity was further applied in bioimaging studies, indicating its potential for real-time detection of Al3+ in living cells (Naskar et al., 2018).

Anticancer Activity

Research on novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives, including Htcdodtta and its five copper complexes, demonstrated in vitro cytotoxicities against various cell lines. Specifically, compounds 1–4 were evaluated via MTT assays, showing significant anticancer activity. Additionally, compound 2 induced apoptosis in several cancer cell lines, highlighting its therapeutic potential (Qiao et al., 2021).

Antibacterial Activity

Pyrazolo[3,4-b]pyridine derivatives, synthesized via Friedländer condensation, were screened for antibacterial activity against Gram-negative and Gram-positive bacteria. Derivatives with a carboxamide group at the 5-position exhibited moderate to good antibacterial activity, emphasizing the chemical framework's potential in developing new antibacterial agents (Panda et al., 2011).

Mechanism of Action

While the specific mechanism of action for 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid is not mentioned in the search results, pyrazole derivatives have been known to exhibit diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .

Safety and Hazards

While the specific safety and hazards of 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid are not mentioned in the search results, it’s important to note that chemicals of this nature should be handled with care, as they may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Given the wide range of applications and the increasing popularity of pyrazoles in several fields of science , future research could focus on developing new strategies to synthesize these compounds and exploring their potential uses in various fields such as medicinal chemistry, drug discovery, and agrochemistry. Additionally, more studies are needed to understand the specific properties, safety, and hazards of 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid.

properties

IUPAC Name

5-methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPYQPOZAUDDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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